molecular formula C16H10F2 B11868577 1-Fluoro-3-(4-fluorophenyl)naphthalene

1-Fluoro-3-(4-fluorophenyl)naphthalene

Cat. No.: B11868577
M. Wt: 240.25 g/mol
InChI Key: SQOJENJTHCWQJG-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-fluorophenyl)naphthalene is a synthetic, fluorinated organic compound with the molecular formula C16H10F2 and a molecular weight of 240.25 g/mol . This compound belongs to a class of molecules featuring a naphthalene ring system substituted with fluorine atoms. The specific placement of fluorine and a 4-fluorophenyl group on the naphthalene core makes it a potentially valuable building block in material science and medicinal chemistry research . Its structure is analogous to other documented fluorinated naphthalenes, such as 1-fluoronaphthalene (CAS 321-38-0), which is a known entity in scientific databases . As a key intermediate, this chemical is primarily investigated for its applications in the development of advanced organic materials, including liquid crystals and organic light-emitting diodes (OLEDs), where fluorinated aromatic systems are often employed to tune electronic properties and stability . In pharmaceutical research, such difluorophenylnaphthalene derivatives serve as crucial scaffolds for creating molecular probes or candidates in drug discovery projects . The presence of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in lead optimization . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-3-(4-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(18)10-13/h1-10H

InChI Key

SQOJENJTHCWQJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=C(C=C3)F

Origin of Product

United States

Contextualizing Fluorinated Naphthalene Derivatives in Organic Chemistry

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is a fundamental building block in organic chemistry. Its derivatives are integral to the production of dyes, resins, and surfactants. nih.gov When fluorine atoms are introduced into the naphthalene core, the resulting fluorinated naphthalene derivatives exhibit significantly altered physical, chemical, and biological properties. ontosight.ai

The incorporation of fluorine can lead to enhanced thermal stability, increased lipophilicity, and modified electronic characteristics. ontosight.ai These changes are highly sought after in various fields. In materials science, for example, fluorinated naphthalenes are investigated for their potential use in organic light-emitting diodes (OLEDs) and liquid crystals, where their unique photophysical properties can be harnessed. nih.gov In medicinal chemistry, the strategic placement of fluorine is a common strategy to improve a drug candidate's metabolic stability and binding affinity to biological targets.

The Significance of Fluorine Atom Incorporation in Aromatic Systems for Modulating Molecular Properties

The introduction of fluorine into an aromatic system like naphthalene (B1677914) has profound and multifaceted effects on a molecule's properties, stemming from the unique characteristics of the fluorine atom and the carbon-fluorine (C-F) bond.

Electronic Effects : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect can significantly lower the energy levels of the molecular orbitals. However, fluorine can also participate in a resonance-donating effect (+M effect) through its lone pairs, though this is generally weaker than its inductive effect in most aromatic systems. This dual influence alters the electron density of the aromatic rings, affecting reactivity and intermolecular interactions.

Lipophilicity and Stability : The C-F bond is stronger than a carbon-hydrogen (C-H) bond, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. Furthermore, replacing hydrogen with fluorine often increases a molecule's lipophilicity (its ability to dissolve in fats and non-polar solvents), which can influence its transport and distribution in biological systems.

Conformational and Binding Effects : As the smallest halogen, fluorine can act as a "super-hydrogen," causing minimal steric hindrance while significantly altering electronic properties. This allows it to be incorporated into molecules to modulate their shape and how they interact with biological receptors or stack in solid-state materials. The fluorine atom can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, further influencing molecular recognition and assembly.

These combined effects make fluorination a powerful tool for fine-tuning the properties of aromatic compounds for specific applications.

Rationale for Investigating 1 Fluoro 3 4 Fluorophenyl Naphthalene As a Model Compound

While direct and extensive research on 1-Fluoro-3-(4-fluorophenyl)naphthalene is not widely available, its structure makes it an exemplary model compound for several key areas of investigation in organic chemistry. The rationale for its study lies in its unique bifunctional fluorination, which allows for a deconstruction of electronic and steric effects.

The compound features two distinct types of fluorination:

A fluorine atom directly attached to the naphthalene (B1677914) core at the 1-position.

A fluorine atom on a peripheral phenyl ring, which is then connected to the naphthalene core at the 3-position.

Overview of Research Trajectories for Aryl Substituted Naphthalenes

Aryl-substituted naphthalenes are a significant class of compounds with diverse research applications. The general trajectory of research in this area focuses on synthesis, property characterization, and application development.

Synthesis: The construction of the aryl-naphthalene bond is typically achieved through modern cross-coupling reactions. Methods like the Suzuki-Miyaura coupling (using a boronic acid derivative) or Stille coupling are common strategies. researchgate.net For a compound like 1-Fluoro-3-(4-fluorophenyl)naphthalene, a plausible synthetic route would involve the coupling of a 3-substituted-1-fluoronaphthalene (e.g., 1-fluoro-3-bromonaphthalene) with a 4-fluorophenylboronic acid.

Properties and Applications: Research into aryl-substituted naphthalenes often explores their photophysical properties. Many of these compounds are highly fluorescent and can exhibit solvatochromism, where their light-emitting properties change with the polarity of the solvent. nih.gov This makes them valuable as environmental sensors, biological probes, and active components in organic electronics. The specific substitution pattern and the nature of the aryl group can be tuned to achieve desired emission colors, quantum yields, and photostability. nih.gov

Predicted Physicochemical and Spectroscopic Data

Given the absence of direct experimental data for this compound, the following tables present predicted properties based on its chemical structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C₁₆H₁₀F₂
Molecular Weight 240.25 g/mol
Appearance Expected to be a white to off-white solid
Melting Point Estimated in the range of 80-120 °C
Boiling Point > 300 °C
Solubility Insoluble in water; soluble in organic solvents like THF, Chloroform, and Toluene

Table 2: Predicted Spectroscopic Data

Technique Predicted Observations
¹H NMR Signals expected in the aromatic region (δ 7.0-8.5 ppm). Characteristic splitting patterns due to H-F coupling would be anticipated for protons near the fluorine atoms.
¹³C NMR Aromatic signals (δ 110-140 ppm). Carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). Smaller couplings (²JCF, ³JCF) are expected for carbons 2 and 3 bonds away. mdpi.com
¹⁹F NMR Two distinct signals are expected, one for the fluorine on the naphthalene (B1677914) ring and one for the fluorine on the phenyl ring.

| Mass Spec (HRMS) | Expected [M+H]⁺ peak at m/z 241.0823, corresponding to the formula C₁₆H₁₁F₂⁺. |

An in-depth examination of the synthetic methodologies for constructing the specific molecule this compound provides a clear illustration of modern organic chemistry strategies. The synthesis of this biaryl compound hinges on two primary challenges: the precise installation of fluorine atoms onto the naphthalene scaffold and the formation of the carbon-carbon bond linking the naphthalene and phenyl rings. This article elucidates the strategic approaches for creating fluorinated naphthalenes and explores the critical role of metal-catalyzed cross-coupling reactions in assembling the final aryl-naphthalene framework.

Reactivity, Reaction Mechanisms, and Photochemical Behavior of 1 Fluoro 3 4 Fluorophenyl Naphthalene

Investigation of Aromatic Substitution Reactions on the Naphthalene (B1677914) and Fluorophenyl Rings

Aromatic substitution reactions are fundamental processes that dictate the functionalization of aryl compounds. The presence of two distinct aromatic rings and two fluorine substituents in 1-Fluoro-3-(4-fluorophenyl)naphthalene creates a complex reactivity landscape for both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. The naphthalene ring system is inherently more reactive towards electrophiles than benzene (B151609) due to its lower resonance stabilization energy. In this compound, the naphthalene ring is expected to be the primary site of electrophilic attack.

The regiochemical outcome of the substitution is governed by the directing effects of the existing substituents: the fluorine atom at the C1 position and the 4-fluorophenyl group at the C3 position.

Fluorine (at C1): As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electrons and stabilize the arenium ion intermediate through resonance. However, owing to its high electronegativity, it is strongly deactivating via the inductive effect. researchgate.net

4-Fluorophenyl group (at C3): This aryl substituent is generally considered to be weakly activating or deactivating, depending on the reaction, and is also an ortho-, para-director.

Considering these effects, the most likely positions for electrophilic attack on the naphthalene ring are C2, C4, and the positions on the unsubstituted ring (C5, C6, C7, C8). The C4 position is para to the fluorine and ortho to the aryl group, making it a highly probable site. The C2 position is ortho to both substituents. Attack on the second ring, particularly at the C5 and C8 positions (peri-positions), is also common for 3-substituted naphthalenes.

The fluorophenyl ring is significantly less reactive towards electrophiles. The fluorine atom deactivates the ring, making substitution less favorable compared to the naphthalene moiety. If substitution were to occur on this ring, it would be directed to the positions ortho to the fluorine atom (C3' and C5').

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Ring System Position of Attack Directing Influence Predicted Reactivity
Naphthalene C4 Para to F, Ortho to Aryl High
Naphthalene C2 Ortho to F, Ortho to Aryl Moderate
Naphthalene C5 / C8 Unsubstituted Ring Moderate
Fluorophenyl C3' / C5' Ortho to F Low

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group. libretexts.org In this compound, the only potential leaving groups are the fluorine atoms themselves. While fluorine is highly electronegative, it is a poor leaving group compared to heavier halogens.

For an SNAr reaction to occur, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The high electronegativity of fluorine helps to stabilize this negative charge. However, without additional, powerful electron-withdrawing groups, the aromatic rings of this compound are not sufficiently activated for SNAr to proceed under standard conditions. nih.gov Reactions would likely require harsh conditions, such as high temperatures and very strong nucleophiles.

If a reaction were forced, the relative reactivity of the two C-F bonds would depend on the stability of the respective Meisenheimer complexes. The presence of the bicyclic naphthalene system might offer more resonance stabilization for an intermediate compared to the phenyl ring, but specific predictions are difficult without computational or experimental data. beilstein-journals.org

Mechanistic Studies of Carbon-Fluorine Bond Transformations and Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, with a typical bond dissociation energy of over 100 kcal/mol, making it highly resistant to cleavage. baranlab.org The activation and transformation of C-F bonds are challenging yet crucial processes in synthetic chemistry and in understanding the degradation of persistent organofluorine compounds. mdpi.com

The primary mechanisms for C-F bond activation involve transition-metal complexes, which can cleave the bond through several pathways: researchgate.net

Oxidative Addition: A low-valent metal center inserts into the C-F bond, forming an organometallic fluoride (B91410) complex. This is a common pathway for metals like nickel, palladium, and rhodium. researchgate.net

Sigma-Bond Metathesis: This involves a concerted, four-centered transition state, often seen with early transition metals or lanthanides.

Reductive Cleavage: Electron transfer from a metal to the fluoroaromatic compound can lead to the formation of a radical anion, which then expels a fluoride ion.

In this compound, there are two distinct C-F bonds: C(sp²)-F on the naphthalene ring and C(sp²)-F on the phenyl ring. Their relative reactivity in activation processes would depend on factors such as bond strength, electron density at the carbon atom, and steric accessibility. While both are generally unreactive, subtle differences in the electronic environment of the two rings could lead to selective activation under specific catalytic conditions. nih.govnih.gov For instance, the naphthalene ring's ability to coordinate to a metal center might influence the activation of the C1-F bond.

Photochemical Transformations of Naphthalene Derivatives and Relevance to this compound

The photochemical fate of aromatic compounds in the environment is a critical degradation pathway, driven by direct absorption of sunlight or by reactions with photochemically generated reactive species.

Direct Photolysis Pathways

Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that can then undergo chemical reactions such as bond cleavage, rearrangement, or dimerization. Aromatic compounds like naphthalene absorb UV light. ekb.eg While simple aromatic halogenated compounds are often very unreactive, photolysis can provide the energy needed to induce reactions. nih.govnoaa.gov

For this compound, direct absorption of environmentally relevant UV radiation (wavelengths >290 nm) could potentially lead to the homolytic cleavage of a C-F bond, generating aryl and fluorine radicals. However, given the strength of the C-F bond, this process is likely to have a low quantum yield. nih.govnsf.gov Studies on the photodegradation of naphthalene show that it can be degraded by simulated sunlight, although the process can be slow. nih.govresearchgate.net The presence of fluorine atoms may alter the absorption spectrum and photostability of the molecule.

Hydroxyl Radical-Initiated Oxidation and Product Identification

In both the atmosphere and in aqueous environments undergoing advanced oxidation processes, the hydroxyl radical (•OH) is a highly reactive and non-selective oxidant that plays a key role in the degradation of organic pollutants. rsc.org The reaction of •OH with aromatic compounds typically proceeds via electrophilic addition to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. nih.gov

For this compound, •OH can add to either the naphthalene or the fluorophenyl ring.

Attack on the Naphthalene Ring: Addition is expected to occur at the unsubstituted positions, which are more electron-rich. The resulting radical adduct can then react further, typically with molecular oxygen. Subsequent reactions can lead to the formation of hydroxylated products (phenols/naphthols) or, through more complex pathways, ring-opening products. researchgate.net

Attack on the Fluorophenyl Ring: The fluorine atom directs the •OH addition to the ortho and para positions. The resulting radical can also be oxidized to form fluorinated phenols.

Table 2: Potential Products from Hydroxyl Radical-Initiated Oxidation

Reaction Pathway Initial Step Potential Intermediate Products
Naphthalene Ring Oxidation •OH addition to unsubstituted carbons Hydroxylated derivatives of this compound
Naphthalene Ring Opening Further oxidation of radical adducts Ring-opened dicarbonyls and carboxylic acids
Fluorophenyl Ring Oxidation •OH addition ortho/para to fluorine 1-Fluoro-3-(hydroxylated-4-fluorophenyl)naphthalene isomers

The identification of these products would require advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the various isomers and degradation intermediates. nih.gov

Sensitized Photoreactions and Reactive Oxygen Species Involvement

While direct studies on this compound are lacking, the photochemical behavior of polycyclic aromatic hydrocarbons (PAHs) is often influenced by sensitizers. In sensitized photoreactions, a sensitizer (B1316253) molecule absorbs light and then transfers the energy to the target molecule, in this case, this compound, promoting it to an excited state. This process can lead to reactions that would not occur through direct irradiation.

The involvement of reactive oxygen species (ROS) is a common feature in the photochemistry of aromatic compounds in the presence of oxygen. Upon excitation, either directly or through sensitization, this compound could transfer its energy to molecular oxygen (O₂), generating singlet oxygen (¹O₂), a highly reactive form of oxygen. Alternatively, electron transfer from the excited naphthalene derivative to O₂ could produce the superoxide (B77818) radical anion (O₂⁻•). These ROS can then participate in a variety of degradation pathways, leading to the formation of oxidized products such as phenols, quinones, and ring-opened species. The fluorine substituents on the naphthalene core and the phenyl ring are expected to influence the efficiency of ROS generation and the subsequent reaction pathways due to their electron-withdrawing nature.

Kinetics and Quantum Yields of Photochemical Processes

The kinetics of photochemical reactions involving this compound would be governed by factors such as the intensity and wavelength of the incident light, the concentration of the compound, and the presence of other substances like sensitizers or quenchers. The rate of a photochemical process is directly proportional to the quantum yield (Φ), which is the number of molecules undergoing a specific process for each photon absorbed.

Table 1: Theoretical Photochemical Parameters for this compound

ParameterTheoretical DescriptionInfluencing Factors
Quantum Yield (Φ) Efficiency of a photochemical process per photon absorbed.Wavelength, solvent, presence of quenchers, temperature, fluorine substitution pattern.
Rate Constant (k) Proportionality constant relating reaction rate to reactant concentrations.Light intensity, temperature, nature of the excited state, presence of catalysts or inhibitors.
Excited State Lifetime (τ) Average time a molecule spends in an excited state before returning to the ground state.Molecular structure, solvent polarity, temperature, presence of quenchers.

This table is based on general photochemical principles and does not represent experimental data for this compound.

Environmental Photochemistry Implications (e.g., atmospheric aging of polycyclic aromatic compounds)

Fluorinated polycyclic aromatic compounds, such as this compound, are of environmental interest due to their potential persistence and the unique properties conferred by the carbon-fluorine bond. The atmospheric fate of such compounds is largely determined by photochemical processes. In the atmosphere, these molecules can be subject to direct photolysis by solar radiation and attack by photochemically generated oxidants like hydroxyl radicals (•OH).

The presence of fluorine atoms is known to increase the stability of organic molecules, potentially making this compound more resistant to degradation compared to its non-fluorinated counterpart. This could lead to longer atmospheric lifetimes and an increased potential for long-range transport. The photochemical degradation of this compound would likely result in the formation of various fluorinated intermediates, whose own environmental fate and toxicity would be of concern. The strong C-F bond suggests that complete mineralization would be a slow process.

Intermolecular Interactions in Solution and Solid State

The behavior of this compound in solution is dictated by the interplay of solute-solvent interactions. The fluorinated naphthalene core introduces a degree of polarity and the potential for specific interactions. In nonpolar solvents, van der Waals forces would be the dominant interactions. In more polar solvents, dipole-dipole interactions could play a significant role.

The fluorine atoms can participate in weak hydrogen bonding with suitable solvent molecules (C-F···H-X). The aromatic rings can also engage in π-π stacking interactions with aromatic solvents. These solute-solvent interactions can influence the compound's solubility, as well as its photophysical properties, such as the energies of its absorption and emission maxima (solvatochromism) and its fluorescence quantum yield.

In the solid state and in concentrated solutions, this compound is expected to exhibit self-assembly behavior driven by non-covalent interactions. These interactions include π-π stacking between the naphthalene and phenyl rings, as well as C-H···π and C-F···π interactions. The specific arrangement of molecules in the solid state (crystal packing) will be determined by the optimization of these various weak interactions.

The presence of two aromatic systems and fluorine substituents provides opportunities for supramolecular recognition. The electron-deficient character of the fluorinated aromatic rings could favor interactions with electron-rich species. The fluorine atoms could also act as recognition sites for specific host molecules through halogen bonding or weak hydrogen bonding. These recognition phenomena could be exploited in the design of novel materials with specific structural and functional properties.

Organic Electronic Materials: Semiconductors for High-Performance Devices

The introduction of electron-withdrawing fluorine atoms onto the naphthalene framework is a key strategy in designing high-performance organic semiconductors. Fluorination profoundly influences the electronic structure, stability, and solid-state packing of organic materials, which are critical parameters for device performance.

Development as n-Type and Ambipolar Organic Semiconductors

The development of air-stable, high-mobility n-type and ambipolar organic semiconductors remains a challenge in organic electronics. Attaching electron-withdrawing groups, such as perfluorophenyl groups, to p-type organic semiconductor cores is a proven strategy to create materials that can transport electrons or both electrons and holes. nih.govresearchgate.net The fluorophenyl and fluoro-substituents on the naphthalene scaffold in this compound lower the molecule's frontier molecular orbital energy levels (HOMO and LUMO). This reduction, particularly in the LUMO level, facilitates electron injection and transport, making it a candidate for n-type or ambipolar behavior. mdpi.com For instance, derivatives of naphthalene diimide (NDI), another naphthalene-based scaffold, are well-regarded as n-channel semiconductors due to their high thermal stability and excellent electron-accepting strength. nih.gov Research on similar fluorinated polycyclic aromatic hydrocarbons has demonstrated that this molecular design can successfully switch typical p-type materials into high-performance ambipolar or n-type semiconductors. nih.govresearchgate.netresearchgate.net

Application in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs)

The tailored electronic properties of fluorinated naphthalene derivatives make them suitable for a range of high-performance electronic devices. gatech.edu

Organic Field-Effect Transistors (OFETs): N-type and ambipolar semiconductors are crucial for creating complementary logic circuits, which are the foundation of complex electronics. mdpi.com Materials based on fluorinated aromatic cores are actively investigated for OFETs to achieve high charge-carrier mobility and operational stability in air. gatech.eduacs.org

Organic Light-Emitting Diodes (OLEDs): In OLEDs, efficient charge injection and transport are essential for high brightness and efficiency. Fluorination of the semiconductor can enhance the performance of OLEDs. tuni.firesearchgate.net Naphthalene derivatives are also known for their intrinsic fluorescence, a desirable property for emissive layers in OLEDs. researchgate.net

Organic Photovoltaics (OPVs): In OPV devices, the energy levels of the donor and acceptor materials must be precisely aligned for efficient charge separation. The ability to tune the band gap and energy levels through fluorination allows for the optimization of materials for solar cells, potentially leading to higher power conversion efficiencies. chemeurope.comsciencedaily.com

Role of Fluorination in Interfacial Modulation and Device Performance Enhancement

Fluorination plays a multifaceted role in enhancing the performance of organic electronic devices. The high electronegativity of fluorine atoms has a strong influence on the molecule's electronic properties and intermolecular interactions. sciencedaily.com

Energy Level Tuning: The primary electronic effect of fluorination is the lowering of both the HOMO and LUMO energy levels due to the strong inductive effect of the C-F bond. acs.org This improves air stability (by making oxidation more difficult) and facilitates electron injection from common electrodes.

Molecular Packing and Morphology: Fluorination can profoundly affect the solid-state packing of molecules. tuni.fi Interactions such as F···H and F···π bonds can lead to more ordered crystalline structures and enhanced π-orbital overlap between adjacent molecules, which is crucial for efficient charge transport.

Improved Stability: The C-F bond is stronger than a C-H bond, leading to greater chemical and thermal stability. mdpi.com Fluorinated organic materials also tend to be more hydrophobic, which can enhance the humidity stability of devices like perovskite solar cells. researchgate.net

FeatureEffect of FluorinationBenefit in Organic Electronics
Electronic Properties Lowers HOMO/LUMO energy levelsImproved air stability, enhanced electron injection
Molecular Packing Promotes ordered structures via F···H and F···π interactionsIncreased charge carrier mobility
Chemical Properties Increases strength of C-F bond, adds hydrophobicityEnhanced thermal, chemical, and moisture stability
Device Interface Modifies surface energyBetter contact with electrodes, improved film morphology

Liquid Crystalline Materials Development Utilizing Fluorinated Naphthalene Scaffolds

The rigid, planar structure of the naphthalene core provides the necessary anisotropy for liquid crystalline behavior. mdpi.comsemanticscholar.org The introduction of fluorine atoms can significantly modify the material's properties in several advantageous ways:

Dielectric Anisotropy: The polar C-F bond can introduce a strong dipole moment, which is essential for creating materials with high dielectric anisotropy, a key property for display applications. researchgate.net

Mesophase Tuning: Fluorine substitution can alter intermolecular interactions, influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. rsc.orgresearchgate.net

Visco-elastic Properties: The presence of fluorine can impact the viscosity and elastic constants of the liquid crystal material, affecting the switching speed of a display. rsc.org

Patents for liquid crystal displays often include formulations containing fluorinated naphthalene compounds, highlighting their commercial relevance. google.comgoogle.com

Advanced Fluoropolymers and High-Performance Coatings Incorporating Naphthalene Moieties

Fluoropolymers, such as Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF), are renowned for their exceptional chemical resistance, thermal stability, and low friction properties. wikipedia.orgaic-coatings.com Incorporating rigid aromatic units like naphthalene into fluoropolymer structures is a strategy to further enhance their performance characteristics. The naphthalene moiety can increase the polymer's thermal stability and mechanical strength, making it suitable for high-performance applications. issuu.com

In the field of high-performance coatings, fluoropolymer-based systems are used to protect substrates in harsh environments, from architectural facades to industrial equipment. daikinchemicals.comhighperformancecoatings.org These coatings offer superior weatherability, color retention, and resistance to corrosion and chemicals. daikinchemicals.com The inclusion of naphthalene-based structures could potentially improve adhesion and the thermal-oxidative stability of these coatings, extending the lifetime and performance of the protected asset. issuu.com

Photonic and Optoelectronic Applications

Naphthalene and its derivatives are inherently fluorescent and have been widely studied for applications as fluorescent probes and sensors. researchgate.netniscpr.res.in The photophysical properties, such as absorption and emission wavelengths and quantum yield, are highly dependent on the substituents attached to the naphthalene core.

The presence of both a naphthalene ring and a fluorophenyl group in this compound suggests potential for photonic applications. The electronic communication between these two aromatic systems can be exploited to fine-tune its optical properties. nbuv.gov.ua Structurally related compounds containing both naphthalene and fluorophenyl moieties have been synthesized and investigated for their fluorescent properties, which are useful in organic electroluminescent devices. mdpi.comresearchgate.net Theoretical studies on similar naphthalene derivatives have explored the effects of electron-withdrawing groups like fluorine on their electronic and optical properties for potential use in optoelectronic devices. researchgate.net

Future Directions and Emerging Research Opportunities for 1 Fluoro 3 4 Fluorophenyl Naphthalene Research

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 1-fluoro-3-(4-fluorophenyl)naphthalene and related structures will increasingly prioritize environmentally benign methods. Traditional multi-step syntheses of poly-fluorinated biaryls often involve hazardous reagents and generate significant waste. anr.fr Future research will likely focus on developing one-pot or tandem reactions that improve atom economy and reduce purification steps. acs.orgacs.org Palladium-catalyzed cross-coupling reactions are common for biaryl synthesis, and future work could explore one-pot decarboxylative coupling methods to construct the core structure more efficiently. acs.org

Key green chemistry approaches to be explored include:

Multi-Component Reactions (MCRs): Designing convergent syntheses where multiple starting materials react in a single step to form the complex naphthalene (B1677914) core. rsc.org

Eco-Friendly Solvents: Moving away from traditional organic solvents towards water, supercritical fluids, or bio-based solvents like glycerol.

Alternative Energy Sources: Utilizing microwave irradiation or mechanochemistry to reduce reaction times and energy consumption.

Catalyst Innovation: Developing catalysts based on earth-abundant metals to replace precious metals like palladium, or exploring biocatalysis using enzymes. chemistryjournal.in

Green Synthesis StrategyPotential Advantage for this compound
One-Pot Tandem ReactionsReduced waste, fewer purification steps, increased overall yield. acs.orgacs.org
Use of Bio-based SolventsLower environmental impact and toxicity compared to traditional solvents.
Microwave-Assisted SynthesisAccelerated reaction rates and potentially improved yields.
Earth-Abundant Metal CatalysisReduced cost and environmental concerns associated with precious metal catalysts. chemistryjournal.in

Integration into Complex Supramolecular Architectures

The presence and position of fluorine atoms in this compound are expected to profoundly influence its self-assembly behavior, making it a prime candidate for creating novel supramolecular structures. Fluorination is known to alter molecular shape, cohesive energy density, and can introduce specific, weak interactions such as C-F···H and arene-perfluoroarene stacking. scispace.comrsc.org These interactions can be exploited to direct the formation of complex, ordered materials. researchgate.net

Future research opportunities include:

Liquid Crystals: Investigating how the rigid, fluorinated structure of the molecule can be used to design new calamitic (rod-like) liquid crystalline materials. scispace.comnih.gov The specific fluorine substitution pattern could lead to unique mesophase behaviors. scispace.com

Porous Organic Cages (POCs): Using derivatives of this compound as building blocks for crystalline "supramolecular alloys" with tunable porosity and stability. nih.gov

Crystal Engineering: Systematically studying the non-covalent interactions (e.g., halogen bonding, π-π stacking) to control the solid-state packing of the molecule, which is critical for tuning electronic properties in materials. acs.orgnih.gov The introduction of fluorine can lead to unexpected changes in self-assembly motifs, creating entirely new architectures. scispace.comscispace.com

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound and ensure safety, particularly when handling fluorinating agents, advanced in-situ monitoring techniques are crucial. Real-time analysis provides deep insight into reaction kinetics and mechanisms, allowing for precise process control. magritek.commagritek.com

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. magritek.com It offers a high signal-to-noise ratio, a wide chemical shift range that minimizes signal overlap, and a background-free spectrum in most organic systems. magritek.comacs.org Future research should focus on integrating these Process Analytical Technologies (PAT):

On-line ¹⁹F NMR: Implementing benchtop NMR spectrometers directly into the reaction setup to track the consumption of fluorinated reactants and the formation of the product and any fluorinated byproducts in real-time. magritek.comresearchgate.net This allows for the creation of precise kinetic profiles.

Interleaved ¹H and ¹⁹F NMR: Using software to acquire both proton and fluorine spectra sequentially, providing a comprehensive understanding of the reaction progress from multiple perspectives. magritek.com

Hyphenated Techniques: Combining on-line NMR with other spectroscopic methods like FT-IR or Raman spectroscopy to gain complementary structural information during the reaction.

Spectroscopic TechniqueApplication in Synthesis MonitoringKey Benefit
On-line ¹⁹F NMR Tracks conversion of fluorinated starting materials and formation of fluorinated products. magritek.comresearchgate.netHigh sensitivity, no background interference, quantitative data. acs.org
In-situ FT-IR Monitors changes in key functional groups in real-time.Provides complementary information on reaction progress.
Combined Chromatography & Mass Spectrometry Post-reaction analysis to identify intermediates and byproducts.Confirms product identity and purity.

Machine Learning and Artificial Intelligence for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery of functional organic materials by moving from intuition-based discovery to data-driven design. arxiv.orgresearchgate.net These computational tools can be applied to this compound to accelerate the design of new derivatives with tailored properties.

Emerging opportunities in this domain include:

Property Prediction: Training ML models on datasets of known fluorinated compounds to predict the electronic, optical, and physical properties (e.g., solubility, vapor pressure, partition coefficients) of novel this compound derivatives before they are synthesized. acs.orgethz.chrsc.org Predictive models for fluorinated compounds, such as COSMOtherm, have shown promise in accurately estimating key parameters. acs.orgethz.ch

Inverse Design: Utilizing generative models (e.g., VAEs, GANs) to propose new molecular structures based on a desired set of target properties. arxiv.org This could be used to design molecules with optimized characteristics for applications in organic electronics.

Synthesis Planning: Employing AI to predict viable and efficient synthetic routes, reducing the time and resources spent on experimental trial and error. researchgate.net AI tools can help identify optimal catalysts and reaction conditions for functionalizing the core structure. precedenceresearch.com

Exploration of New Catalytic Systems for Functionalization

The this compound scaffold provides multiple C-H bonds that are potential sites for late-stage functionalization. This process allows for the direct introduction of new chemical groups to fine-tune the molecule's properties without needing to re-synthesize it from scratch. The development of novel catalytic systems is key to achieving high selectivity and efficiency in these transformations. researchgate.net

Future research should explore:

Regioselective C-H Functionalization: Developing new transition-metal catalysts (e.g., based on ruthenium, rhodium, or copper) that can selectively activate specific C-H bonds on the naphthalene core. rsc.orgresearchgate.netrsc.org The use of directing groups can steer the functionalization to a desired position, such as the C8 (peri) position. anr.frresearchgate.net

Multi-component Functionalization: Designing catalytic protocols that allow for the simultaneous introduction of multiple functional groups in a single operation, rapidly increasing molecular complexity. rsc.orgrsc.org

Biocatalysis: Investigating the use of enzymes, such as cytochrome P450 monooxygenases, for the regioselective hydroxylation of the polycyclic aromatic hydrocarbon (PAH) core, offering a green alternative to traditional chemical methods. nih.gov

Multi-Scale Modeling Approaches from Molecular to Device Performance

To fully realize the potential of this compound in applications like organic electronics, a comprehensive understanding of its behavior from the single-molecule level to its performance in a macroscopic device is necessary. uth.gr Multi-scale computational modeling provides a framework to bridge these different length and time scales. kit.educyi.ac.cy

A hierarchical modeling workflow would involve:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the fundamental electronic and optical properties of a single molecule, such as its HOMO/LUMO energy levels, absorption spectra, and emission wavelengths. nih.govclemson.edu

Molecular Dynamics (MD): Simulating the collective behavior of many molecules to predict the morphology and structure of the material in its solid state (e.g., in an amorphous thin film). kit.edukit.edu This step is crucial for understanding how intermolecular interactions, influenced by the fluorine atoms, dictate the bulk structure. ucl.ac.ukacs.orgacs.org

Device-Level Simulation: Using the properties derived from the QM and MD steps as inputs for kinetic Monte Carlo (kMC) or other models to simulate charge transport and recombination processes within a virtual organic electronic device (e.g., an OLED or OPV), ultimately predicting its efficiency and performance. uth.grkit.eduschrodinger.com

This integrated approach allows researchers to establish clear structure-property relationships and rationally design improved materials for next-generation technologies. cyi.ac.cy

Q & A

Q. What strategies validate conflicting computational predictions of receptor binding affinity?

  • Methodological Answer :
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) to compare predicted vs. observed binding poses .
  • SPR/BLI Assays : Measure kinetic parameters (kₒₙ/kₒff) to confirm docking-predicted Kd values .
  • Consensus Scoring : Combine results from Glide, AutoDock, and Rosetta to reduce false positives .

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